

# O,O-Diethyl S-phenyl phosphorothioate CAS number and IUPAC nomenclature

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## Compound of Interest

Compound Name: *O,O-Diethyl S-phenyl phosphorothioate*

Cat. No.: *B1595602*

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## An In-depth Technical Guide to O,O-Diethyl S-phenyl phosphorothioate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **O,O-Diethyl S-phenyl phosphorothioate**, tailored for researchers, scientists, and professionals in drug development and chemical research. It covers the compound's fundamental identifiers, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in authoritative scientific sources.

## Chemical Identification and Structure

**O,O-Diethyl S-phenyl phosphorothioate** is an organophosphorus compound belonging to the phosphorothioate class. The defining feature of this molecule is the P(O)-S linkage, where a sulfur atom replaces one of the non-bridging oxygens of a standard phosphate ester. This substitution significantly influences the compound's reactivity and biological activity.

Its identity is unequivocally established by its CAS Registry Number and systematic IUPAC nomenclature.

Identifier	Value	Source
IUPAC Name	O,O-diethyl S-phenyl phosphorothioate	[1]
CAS Number	1889-58-3	[2]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> O <sub>3</sub> PS	[1]
Molecular Weight	246.26 g/mol	[1]
InChI Key	GFWPLRWWFQJJOL-UHFFFAOYSA-N	[2]

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.

Caption: Chemical structure of **O,O-Diethyl S-phenyl phosphorothioate**.

## Physicochemical and Safety Data

The compound is typically supplied as a colorless to light-yellow liquid and requires refrigerated storage to maintain its integrity[2]. Its handling necessitates adherence to strict safety protocols due to its potential toxicity, characteristic of the organophosphate class.

Property	Value	Source
Physical Form	Colorless to light-yellow liquid	[2]
Storage Temperature	Refrigerator (2-8 °C)	[2]
Signal Word	Warning	[2]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Codes	P261, P305, P338, P351	[2]

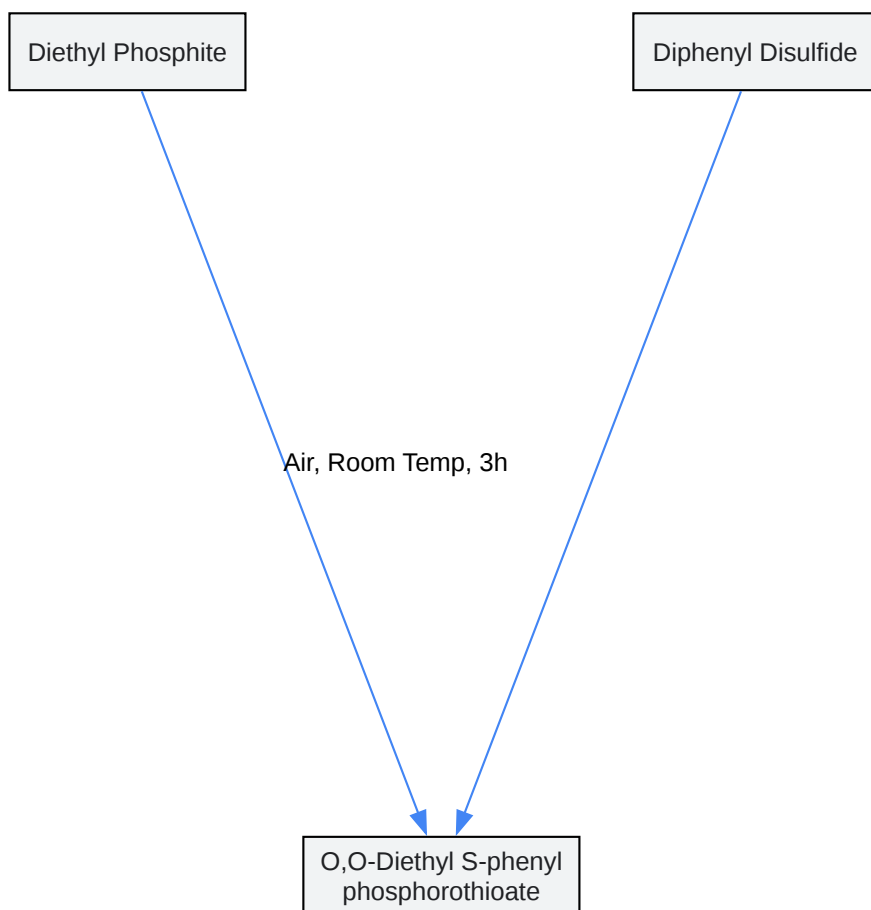
## Synthesis and Analytical Characterization

The synthesis of phosphorothioates is a critical area of research, given their prevalence in agrochemicals and pharmaceuticals[3]. Modern synthetic chemistry emphasizes the development of environmentally benign protocols that offer high yields and purity.

### Green Synthetic Protocol

A highly efficient, metal- and solvent-free method has been developed for the synthesis of S-aryl phosphorothioates[3]. This protocol represents a significant advancement over traditional methods that may require harsh reagents or metal catalysts. The causality behind this choice is the reduction of hazardous waste and simplification of product purification, which are paramount in both academic and industrial settings.

The reaction proceeds via the coupling of a dialkyl H-phosphonate (in this case, diethyl phosphite) with a disulfide (diphenyl disulfide). The absence of a solvent or metal catalyst makes this a "green" and atom-economical approach.



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Caption: Workflow for the solvent-free synthesis of the target compound.

Step-by-Step Methodology:[3]

- **Reagent Combination:** In a suitable reaction vessel, combine diethyl phosphite (1.0 mmol, 1 equiv.) and diphenyl disulfide (1.0 mmol, 1 equiv.).
- **Reaction Conditions:** Stir the neat (solvent-free) mixture at room temperature (approx. 25 °C) for 3 hours. The reaction should be monitored to completion.
  - **Scientific Rationale:** This method leverages the intrinsic reactivity of the starting materials, avoiding the need for external energy input or catalytic activation, thus enhancing its green credentials.
- **Workup:** Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous solution of a weak base (e.g., 5% NaHCO<sub>3</sub>) to remove the thiophenol byproduct.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
  - **Self-Validation:** The purity of the final product must be confirmed through the analytical techniques described below. The expected yield for this protocol is approximately 63%[\[3\]](#).

## Analytical Data

Characterization relies on a combination of spectroscopic techniques to confirm the structure and assess purity. The data presented below are based on values reported for the product obtained via the green synthesis protocol[\[3\]](#).

Technique	Observed Data
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 7.57 (dd, J = 4.9, 2.4 Hz, 2H), 7.39–7.32 (m, 3H), 4.19 (dq, J = 14.2, 7.0 Hz, 4H), 1.31 (t, J = 7.1 Hz, 6H)
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 134.60 (d, J = 5.2 Hz), 129.41 (d, J = 2.2 Hz), 129.06 (d, J = 2.9 Hz), 126.62 (d, J = 7.2 Hz), 64.13 (d, J = 6.2 Hz), 16.07 (d, J = 7.2 Hz)
<sup>31</sup> P NMR (121 MHz, CDCl <sub>3</sub> )	δ 21.69

## Applications in Research and Development

While the broader class of organophosphorus compounds is widely known for its use as pesticides and insecticides through the inhibition of acetylcholinesterase (AChE), **O,O-Diethyl S-phenyl phosphorothioate** has found a specific and critical role in advanced chemical research[4][5].

## Simulant for Chemical Warfare Agents

A primary research application for this compound is its use as a chemical simulant for V-type nerve agents (such as VX)[4][6]. Nerve agents are highly toxic organophosphorus compounds, making their direct study dangerous and highly regulated. **O,O-Diethyl S-phenyl phosphorothioate** shares key structural and reactivity features—specifically the phosphorothioate core—but exhibits significantly lower acute toxicity.

This allows researchers to safely study the mechanisms of nerve agent degradation and develop effective catalytic systems for their neutralization. For instance, studies have demonstrated that Lanthanum(III) ions can catalyze the methanolysis of **O,O-Diethyl S-phenyl phosphorothioate** with an astonishing 9.3 million-fold rate acceleration compared to the uncatalyzed reaction[4][6]. This research is vital for creating decontamination technologies for chemical weapons. The use of this compound provides a reliable and safer experimental model to optimize catalytic conditions before applying them to actual agents.

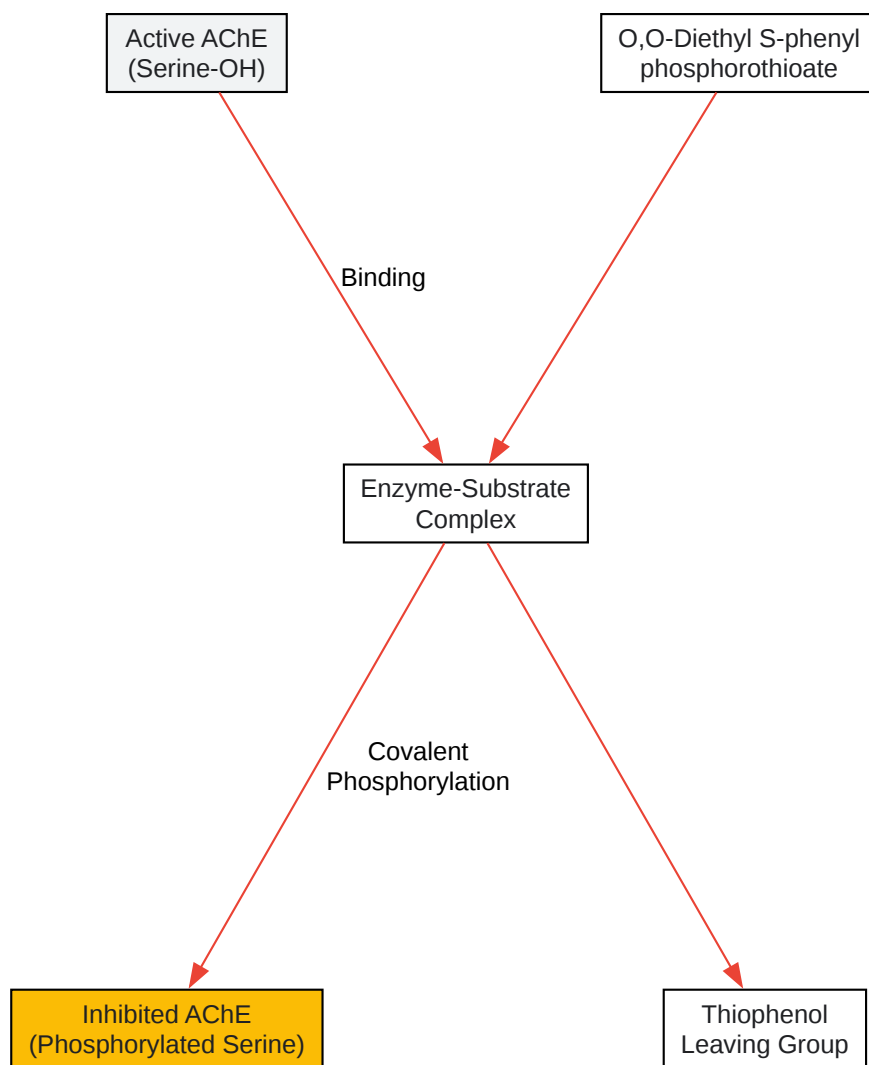
## Mechanistic Probe in Toxicology

In toxicological studies, this compound can serve as a probe to understand the mechanisms of organophosphate-induced toxicity. Research has shown that, like other phosphorothionates, it can cause hepatotoxicity in rats, particularly after metabolic activation by cytochrome P-450 enzymes in the liver[7]. These studies help elucidate the pathways of toxic injury and the role of metabolic activation, which is crucial for assessing the risks of related compounds and developing potential therapies.

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE)[5]. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts.

- **Binding:** The organophosphate molecule, with its electrophilic phosphorus center, docks into the active site of AChE.
- **Phosphorylation:** A serine residue in the AChE active site performs a nucleophilic attack on the phosphorus atom. This results in the formation of a stable, covalent phosphyl-enzyme complex and the displacement of the thiophenol leaving group.
- **Inhibition:** The phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed during normal catalysis, the phosphylated adduct is extremely slow to hydrolyze.
- **Consequence:** The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors, which results in neurotoxicity[5].



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Caption: Mechanism of irreversible inhibition of Acetylcholinesterase.



## Safety and Handling

As an organophosphorus compound, **O,O-Diethyl S-phenyl phosphorothioate** must be handled with appropriate care in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors[8].
- First-Aid Measures:
  - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[8].
  - In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[8].
  - In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[8].
  - If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8].
- Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary[8].
- Spill Response: Evacuate personnel to a safe area. Use personal protective equipment. Contain the spill and collect with non-combustible absorbent material. Dispose of the waste in accordance with local regulations[8].

## Conclusion

**O,O-Diethyl S-phenyl phosphorothioate** is a compound of significant interest due to its structural relationship to highly toxic nerve agents and its utility as a research tool. Its well-defined chemical properties, coupled with modern, efficient synthetic routes, make it accessible for advanced studies. Its primary application as a simulant in the development of catalytic degradation systems for chemical warfare agents highlights its importance in security and

defense research. Proper understanding of its synthesis, characterization, and safety protocols, as outlined in this guide, is essential for its effective and safe use in the scientific community.

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